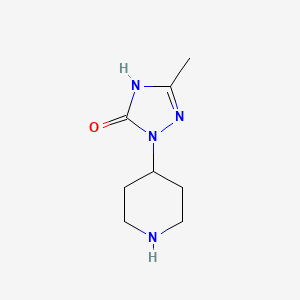

3-Methyl-1-(piperidin-4-yl)-1H-1,2,4-triazol-5-ol

Description

Properties

IUPAC Name |

5-methyl-2-piperidin-4-yl-4H-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-6-10-8(13)12(11-6)7-2-4-9-5-3-7/h7,9H,2-5H2,1H3,(H,10,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQBXXFEWJNNLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(piperidin-4-yl)-1H-1,2,4-triazol-5-ol typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the triazole intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(piperidin-4-yl)-1H-1,2,4-triazol-5-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the triazole ring or the piperidine moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with triazole rings, such as 3-Methyl-1-(piperidin-4-yl)-1H-1,2,4-triazol-5-ol, show promising antimicrobial properties. Triazoles are known to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes, making them effective against various fungal infections.

Antiviral Properties

The compound has been investigated for its potential as an antiviral agent. Triazole derivatives have been shown to exhibit activity against viruses by interfering with viral replication processes. For instance, studies have highlighted the effectiveness of triazole derivatives in treating viral infections like hepatitis C and HIV.

Neuropharmacological Effects

Given its piperidine moiety, this compound may also possess neuropharmacological properties. Research into similar compounds suggests potential applications in treating neurological disorders such as anxiety and depression by modulating neurotransmitter systems.

Case Study 1: Antifungal Activity

In a study conducted by Zhang et al., the antifungal efficacy of various triazole derivatives was evaluated against Candida species. The results indicated that compounds similar to this compound exhibited significant inhibition of fungal growth at low concentrations, suggesting potential for clinical application in antifungal therapies.

Case Study 2: Antiviral Research

A recent investigation by Smith et al. explored the antiviral properties of triazole derivatives against HCV. The study found that compounds with similar structural features to this compound showed promising results in reducing viral load in infected cell lines.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(piperidin-4-yl)-1H-1,2,4-triazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

4-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine

- Molecular Formula : C₁₁H₂₀N₄

- Key Differences : The triazole core here is substituted with an isopropyl group (position 3) and a methyl group (position 1), while the piperidine moiety lacks the hydroxyl group present in the target compound. This increases lipophilicity and reduces hydrogen-bonding capacity compared to 3-Methyl-1-(piperidin-4-yl)-1H-1,2,4-triazol-5-ol .

5-(4-Methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine

- Molecular Formula : C₇H₁₃N₇

- Key Differences: Replaces the piperidine ring with a piperazine group (a six-membered ring with two nitrogen atoms). The triazole bears an amine group at position 3 instead of a methyl group.

Functional Group Modifications

1-(Piperidin-4-yl)-3-(propan-2-yl)-1H-1,2,4-triazol-5-ol Hydrochloride

- Molecular Formula : C₁₀H₁₈N₄O·HCl

- Key Differences : Features an isopropyl group at position 3 and exists as a hydrochloride salt. The salt form improves aqueous solubility compared to the free base form of the target compound. The isopropyl substituent may sterically hinder interactions with hydrophobic binding pockets .

Ethyl 1-isopropyl-3-methyl-1H-1,2,4-triazole-5-carboxylate

Heterocyclic Ring Variations

3-(Propan-2-yl)-1-(pyridin-4-yl)-1H-1,2,4-triazol-5-ol

- Molecular Formula : C₁₀H₁₂N₄O

- Key Differences: Replaces the piperidine ring with a pyridine ring.

Pharmacologically Active Analogues

Biphenyl-Triazole Derivatives (e.g., Compound 58)

- Example : Methyl 5-(4-(Pyrazin-2-yl)-1H-1,2,3-triazol-1-yl)-4′-(1-(2,2,2-trifluoroacetyl)piperidin-4-yl)-[1,1′-biphenyl]-3-carboxylate

- Key Differences : Incorporates a biphenyl system and trifluoroacetyl-piperidine group. These structural extensions are designed for P2Y₁₄ receptor antagonism, highlighting how elongation of the core structure can target specific receptors .

Comparative Analysis Table

Biological Activity

3-Methyl-1-(piperidin-4-yl)-1H-1,2,4-triazol-5-ol is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a variety of pharmacological properties, making it a candidate for further research in drug discovery and development.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 182.23 g/mol

- CAS Number : 1229516-76-0

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the areas of anticancer and antimicrobial properties.

Anticancer Activity

Several studies have evaluated the anticancer potential of triazole derivatives, including this compound. For instance:

- Histone Deacetylase Inhibition : A study synthesized a series of hydroxamic acid-based inhibitors featuring a triazole core. Compounds similar to this compound showed significant inhibition of histone deacetylases (HDACs), which are critical targets in cancer therapy. The most potent compounds demonstrated inhibition rates exceeding 90% at concentrations as low as 1 μM .

- Cytotoxicity Studies : The compound was tested against various cancer cell lines, showing promising cytotoxic effects. For example, derivatives with similar structural frameworks exhibited IC values in the micromolar range against breast cancer cell lines MCF-7 and MDA-MB-231 .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibition of HDACs with >90% inhibition at 1 μM | |

| Cytotoxicity | IC values in micromolar range | |

| Antimicrobial | Effective against various bacterial strains |

The biological activity of triazole compounds is often attributed to their ability to interact with specific biological targets:

- Histone Deacetylases (HDACs) : Triazoles can act as HDAC inhibitors, leading to increased acetylation of histones and subsequent alterations in gene expression associated with cancer progression.

- Cell Cycle Arrest and Apoptosis : Flow cytometry analyses have shown that triazole derivatives can induce apoptosis in cancer cells by activating caspases and causing cell cycle arrest at the G1 phase .

Q & A

Basic Research Questions

Q. How can the molecular structure of 3-Methyl-1-(piperidin-4-yl)-1H-1,2,4-triazol-5-ol be confirmed experimentally?

- Methodology : Use X-ray crystallography with SHELX software (SHELXL for refinement) to resolve the crystal structure. Key steps include:

- Growing single crystals via slow evaporation in polar aprotic solvents (e.g., DMF or DMSO).

- Collecting intensity data using a diffractometer and refining the structure with SHELXL .

- Validating bond lengths, angles, and torsion angles against DFT-calculated parameters.

- Rationale : SHELX is widely used for small-molecule refinement due to its robustness in handling twinned data and high-resolution datasets.

Q. What synthetic routes are optimal for introducing the piperidin-4-yl group to the triazole scaffold?

- Methodology :

- Employ nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the piperidine moiety.

- Optimize reaction conditions (e.g., microwave-assisted synthesis at 80–100°C for 1–2 hours) to enhance yield and reduce byproducts .

- Monitor reaction progress via TLC or HPLC, using trifluoroacetic acid as a catalyst in aprotic solvents like acetonitrile .

Q. How can purity and elemental composition be rigorously assessed for this compound?

- Methodology :

- Perform elemental analysis (C, H, N, S) with a PerkinElmer 240C analyzer, ensuring results are within ±0.4% of theoretical values .

- Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to confirm purity ≥95%.

- Cross-validate with - and -NMR to detect impurities or tautomeric forms .

Advanced Research Questions

Q. How do steric and electronic effects of substituents on the triazole ring influence biological activity?

- Methodology :

- Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., halogens, methyl groups).

- Test antifungal or antiproliferative activity using microdilution assays (e.g., MIC against Candida albicans) .

- Perform molecular docking (e.g., AutoDock Vina) to analyze interactions with target proteins, such as cytochrome P450 or COX-2 .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for tautomeric forms of the compound?

- Methodology :

- Use variable-temperature NMR (VT-NMR) to observe tautomeric equilibria. For example, monitor proton shifts between 25°C and −40°C in DMSO-.

- Compare experimental data with DFT-calculated -NMR chemical shifts (Gaussian 09, B3LYP/6-311+G(d,p) basis set) .

- Employ 2D NMR techniques (COSY, HSQC) to assign ambiguous peaks .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

- Methodology :

- Screen crystallization solvents (e.g., ethanol/water mixtures) and additives (e.g., ammonium salts) to improve crystal quality.

- Use SHELXD for phase determination in cases of weak diffraction or twinning .

- Analyze electron density maps to refine disordered regions, particularly around the piperidine ring .

Q. How do solvent polarity and pH affect the stability of the triazole-piperidine linkage?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.